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Executive Summary

This technical guide provides a comprehensive overview of the in vivo toxicological profile of
oxyquinoline sulfate (also known as 8-hydroxyquinoline sulfate). Oxyquinoline sulfate is a
compound with a history of use as an antiseptic, fungicide, and chelating agent in various
industrial and pharmaceutical applications.[1] Understanding its toxicological characteristics is
critical for risk assessment and ensuring safety in its development and application. This
document synthesizes key findings from acute, sub-chronic, chronic, genetic, and reproductive
toxicity studies. All quantitative data are presented in structured tables, and key experimental
methodologies are detailed to provide a thorough resource for scientific and professional
reference.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Following administration, oxyquinoline is metabolized and its conjugates are excreted.
Intravenous administration in rats resulted in the formation of glucuronide and sulfate
conjugates. These metabolites were found in both bile and urine, with glucuronides accounting
for approximately 9% of the dose in bile and 60% in urine.[2] Sulfate conjugates were also
identified in urine, constituting up to 23% of the administered dose.[2] This indicates that the
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liver plays a significant role in the metabolism of oxyquinoline, preparing it for systemic
elimination.

Acute Toxicity

Oxyquinoline sulfate exhibits moderate acute toxicity following oral ingestion.[1] The median
lethal dose (LD50) has been established in several rodent studies. It is reported as a poison by
ingestion.[1]

Route of
Species Strain Administrat  Test Article LD50 Reference
ion
N Oxyquinoline
Rat Not Specified  Oral 1200 mg/kg [3]
Sulfate
Mouse CF1 Oral Oxyquinoline 177 mg/kg [3]
N Intraperitonea o
Mouse Not Specified 8-Quinolinol 48 mg/kg [1]

Sub-chronic and Chronic Toxicity

Repeated dose studies are essential for determining the potential target organs and
establishing a No-Observed-Adverse-Effect Level (NOAEL).

Sub-chronic Toxicity

A key 13-week feeding study was conducted by the National Toxicology Program (NTP) on 8-
hydroxyquinoline in rats.
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Dose
. . . Levels Observed Referenc
Species Strain Route Duration .
(ppm in Effects e

diet)

The study
was used
to set
doses for a
subsequen
t chronic
bioassay.
Specific

effects at
0, 800,

, 1500,
Fischer level were
Rat Oral (Feed) 13 weeks 3000, [4]
344/N not
6000,

12000

each dose

detailed in
the
reviewed
literature,
but no
severe
health
effects
were

noted.

Based on the available data, oxyquinoline and its sulfate salt demonstrate low sub-chronic
toxicity in animal studies.[2][5]

Chronic Toxicity and Carcinogenicity

Long-term bioassays have been conducted to evaluate the carcinogenic potential of 8-
hydroxyquinoline. The International Agency for Research on Cancer (IARC) has classified 8-
hydroxyquinoline as Group 3, "not classifiable as to its carcinogenicity to humans," based on
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inadequate evidence in animals.[4] However, multiple rodent feeding studies have found no

evidence of carcinogenicity.[2][6]

Dose
. . . Levels L Referenc
Species Strain Duration . Findings
(ppm in
diet)
No
0, 1500, evidence of
Rat F344/N Oral (Feed) 103 weeks ] 7
3000 carcinogeni
city.
No
0, 1500, evidence of
Mouse B6C3F1 Oral (Feed) 103 weeks ) 7]
3000 carcinogeni
city.
Genetically Not
Not Not ] )
Mouse Altered (c- N N carcinogeni  [1]
Specified Specified
Ha-ras)

An older study reported tumors in the bladder, brain, and uteri of rats and mice when 8-

hydroxyquinoline was administered intravaginally, though this route is not typical for systemic

exposure assessment.[1]

Genotoxicity

The genotoxic potential of oxyquinoline and its sulfate has been evaluated in a variety of in

vitro and in vivo assays, with mixed results.
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Metabolic
Assay Type Test System L. Result Reference
Activation
In Vitro
Bacterial
Reverse Salmonella i N
) o With S9 Positive [2][6]
Mutation (Ames typhimurium
Test)
Mouse
Mammalian Cell ] N
) Lymphoma With S9 Positive [2]
Mutation
Assay
Chromosome ) - Some evidence
] In vitro study Not Specified ) [2]
Aberration of increase
o N With liver N
DNA Binding Not Specified Positive [11[2]
enzymes
Unscheduled
DNA Synthesis Rat Hepatocytes Not Specified Negative [2]
(UDS)
In Vivo
Sex-Linked Drosophila _
] N/A Negative [2]
Recessive Lethal melanogaster
Micronucleus Mouse Bone )
N/A Negative [2]
Test Marrow
_ Rat Bone
Micronucleus )
Marrow & N/A Negative [2]
Test
Hepatocytes
) ] Increased (but
Sister Chromatid
Rat N/A no chromosome [2]

Exchange

aberrations)

The data suggest that while oxyquinoline sulfate can be mutagenic in some in vitro systems,

particularly with metabolic activation, the evidence for in vivo genotoxicity is largely negative.
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Reproductive and Developmental Toxicity

The European Union has classified oxyquinoline (the base) as a "presumed human
reproductive toxicant" (Repr. 1B); however, oxyquinoline sulfate is not classified as a CMR
(Carcinogenic, Mutagenic, or toxic for Reproduction) substance.[5]

A key study in rats evaluated the effects of oxyquinoline on reproduction and development.

Dose
. . Levels . o Referenc
Species Strain Route Duration Findings
(mglkg/da
y)
Reproducti
on: No
adverse
effects on
evaluated
parameters
Males: 42
days; Developme
Females: ntal:
Rat Crj:CD Gavage Up to 400 42-46 days Decreased [2]
(through fetal body
mating & weights

gestation) (mid/high
doses) and
decreased
mean
placental
weights (all

doses).

These findings indicate that while reproductive function may not be directly impaired,
developmental effects on the fetus can occur at maternally exposed doses.

Other Toxicological Endpoints
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e Ocular Irritation: A 100 mg dose of oxyquinoline was found to be slightly irritating to the eye.

[2]

o Dermal Irritation & Sensitization: In clinical tests, oxyquinoline at 1% in petrolatum was
neither an irritant nor a sensitizer.[2] However, allergic reactions and exacerbated eczema
have been reported from topical use of oxyquinoline sulfate in humans.[4]

Mechanism of Action

The primary mode of action for oxyquinoline's biological activity, including its antimicrobial and
potential toxic effects, is believed to be its function as a strong chelating agent.[1][7] By binding
to essential divalent metal ions (e.g., copper, zinc, iron), it can disrupt the function of
metalloenzymes and other critical cellular processes that depend on these metals for
metabolism and stability. This disruption of metal homeostasis can lead to oxidative stress and
interfere with cellular signaling pathways, ultimately resulting in cytotoxicity.[7][8]

Detailed Experimental Protocols
Protocol: NTP Chronic Toxicity & Carcinogenicity

Bioassay
o Test Article: 8-Hydroxyquinoline (99% pure)

e Species/Strain: Fischer 344/N (F344/N) rats and B6C3F1 mice.
¢ Animal Allocation: 50 males and 50 females per dose group.
» Route of Administration: Oral, mixed in feed.
e Dose Levels: 0 (control), 1500, or 3000 ppm.
e Duration: 103 weeks.
» Endpoints Evaluated:
o Survival and body weight changes.

o Clinical observations.
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o Complete necropsy at termination.

o Histopathological examination of all major organs and any gross lesions.

» Reference:[7]

Protocol: General Reproductive/Developmental Toxicity
Screening (based on OECD 421)

o Test Article: Oxyquinoline

e Species/Strain: Crj:CD Rat.

» Animal Allocation: Groups of sexually mature males and females.
o Route of Administration: Oral gavage.

o Dose Levels: Up to 400 mg/kg/day.

e Dosing Duration:

o Males: Dosed for 2 weeks prior to mating, during a 2-week mating period, and for 2 weeks
post-mating (total of at least 4 weeks).

o Females: Dosed for 2 weeks prior to mating, during mating, throughout gestation, and until
at least day 4 of lactation.

» Endpoints Evaluated:

o Parental: Mortality, clinical signs, body weight, food consumption, mating performance,
fertility indices.

o Offspring: Number of live/dead pups, pup survival to day 4, pup weights, clinical signs,
gross necropsy of pups.

o Developmental: Examination of fetuses for external abnormalities; assessment of
placental and fetal weights.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3793592/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

* Reference:[2]

Visualizations (Graphviz)

Experimental Workflow: 103-Week Carcinogenicity Bioassay

Study Setup

Groups:

F344/N Rats & 0 ppm (Control)

B6C3F1 Mice
(50/sex/group)

AN /
Exboiure I;I/'ése

(103-Week Oral Administration in FeecD

1500 ppm
3000 ppm

Z
Z N
n-Life Monitoring

Body Weight

erminadl Phase

Gross Necropsy

Histopathology
of all organs

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://dep.nj.gov/wp-content/uploads/dsr/13-week-oral-toxicity-study-in-rats-2016.pdf
https://www.benchchem.com/product/b1678125?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Caption: Workflow for the NTP 103-Week Carcinogenicity Bioassay.

Proposed Toxic Mechanism of Oxyquinoline
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Caption: Proposed toxicity mechanism via metal chelation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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